

Spectroscopic Profile of 2-Methoxy-5-methylbenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2-Methoxy-5-methylbenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2-Methoxy-5-methylbenzaldehyde** ($C_9H_{10}O_2$), a key aromatic aldehyde derivative. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for compound identification, structural elucidation, and quality control in research and development settings.

Quantitative Spectral Data

The following tables summarize the key quantitative data from 1H NMR, ^{13}C NMR, IR, and MS analyses of **2-Methoxy-5-methylbenzaldehyde** and its closely related structural analogs.

Table 1: 1H NMR Spectral Data

Note: Experimentally verified data for **2-Methoxy-5-methylbenzaldehyde** was not available in the searched literature. The following table presents data for the closely related compounds 2-methoxybenzaldehyde and 2-methylbenzaldehyde to provide an estimation of expected chemical shifts.

Compound	Solvent	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
2-Methoxybenzaldehyde	CDCl ₃	10.45	s	-	CHO
7.80	d	8.0	Ar-H		
7.55	t	8.0	Ar-H		
7.00	m	-	Ar-H		
3.90	s	-	OCH ₃		
2-Methylbenzaldehyde[1]	DMSO-d ₆	10.26	s	-	CHO
7.79	d	7.5	Ar-H		
7.47	t	7.5	Ar-H		
7.34	d	7.5	Ar-H		
2.61	s	-	CH ₃		

Table 2: ¹³C NMR Spectral Data

Note: Experimentally verified data for **2-Methoxy-5-methylbenzaldehyde** was not available in the searched literature. The following table presents data for the closely related compounds 2-methoxybenzaldehyde and 2-methylbenzaldehyde to provide an estimation of expected chemical shifts.

Compound	Solvent	Chemical Shift (δ) ppm	Assignment
2-			
Methoxybenzaldehyde	DMSO-d ₆	189.0	C=O
[1]			
161.5	C-OCH ₃		
136.4	Ar-C		
127.7	Ar-CH		
124.1	Ar-C		
120.5	Ar-CH		
112.6	Ar-CH		
55.8	OCH ₃		
2-			
Methylbenzaldehyde	DMSO-d ₆	193.3	C=O
[1]			
140.1	C-CH ₃		
133.9	Ar-C		
133.8	Ar-CH		
131.7	Ar-CH		
131.3	Ar-CH		
126.4	Ar-CH		
19.0	CH ₃		

Table 3: FT-IR Spectral Data

Note: A detailed peak list for **2-Methoxy-5-methylbenzaldehyde** was not available. The following table lists characteristic absorption bands expected for its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3050	Medium	Aromatic C-H Stretch
~ 2950	Medium	Aliphatic C-H Stretch (CH ₃)
~ 2850, 2750	Medium	Aldehyde C-H Stretch
~ 1700	Strong	C=O Stretch (Aldehyde)
~ 1600, 1480	Medium-Strong	Aromatic C=C Stretch
~ 1250	Strong	Aryl-O-C Asymmetric Stretch
~ 1020	Medium	Aryl-O-C Symmetric Stretch

Table 4: Mass Spectrometry (EI-MS) Data

The mass spectrum of **2-Methoxy-5-methylbenzaldehyde** is characterized by a molecular ion and several key fragments.

m/z	Relative Intensity	Proposed Fragment
150	High	[M] ⁺ (Molecular Ion)[2]
149	High	[M-H] ⁺ [2]
121	Moderate	[M-CHO] ⁺
91	High	[M-CHO-OCH ₃] ⁺ or Tropylium ion [C ₇ H ₇] ⁺ [2]

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for a solid organic compound such as **2-Methoxy-5-methylbenzaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 ¹H and ¹³C NMR Spectroscopy

- Sample Preparation:

- Weigh approximately 5-10 mg of **2-Methoxy-5-methylbenzaldehyde** for ^1H NMR, or 20-50 mg for ^{13}C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry vial.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Transfer the solution to a 5 mm NMR tube using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter.
- Securely cap the NMR tube.

• Instrument Setup and Data Acquisition:

- Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
- Tune and match the probe for the appropriate nucleus (^1H or ^{13}C).
- For ^1H NMR, acquire the spectrum using a standard single-pulse experiment. Typically, 8 to 16 scans are sufficient.
- For ^{13}C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 128 or more) will be necessary due to the low natural abundance of ^{13}C .
- Set appropriate acquisition parameters, including spectral width, acquisition time, and relaxation delay.

• Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).

- Phase the resulting spectrum to obtain a pure absorption lineshape.
- Perform baseline correction to ensure a flat baseline.
- Calibrate the chemical shift scale using the TMS signal at 0 ppm.
- Integrate the peaks in the ^1H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

2.2.1 KBr Pellet Method

- Sample Preparation:
 - Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.
 - In an agate mortar, grind 1-2 mg of **2-Methoxy-5-methylbenzaldehyde** with approximately 100-200 mg of the dried KBr.
 - Continue grinding until a fine, homogeneous powder is obtained.
- Pellet Formation:
 - Transfer a portion of the powder mixture into a pellet die.
 - Place the die into a hydraulic press.
 - Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
- Data Acquisition:
 - Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.

- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- The spectrum is typically recorded over the range of 4000-400 cm^{-1} .

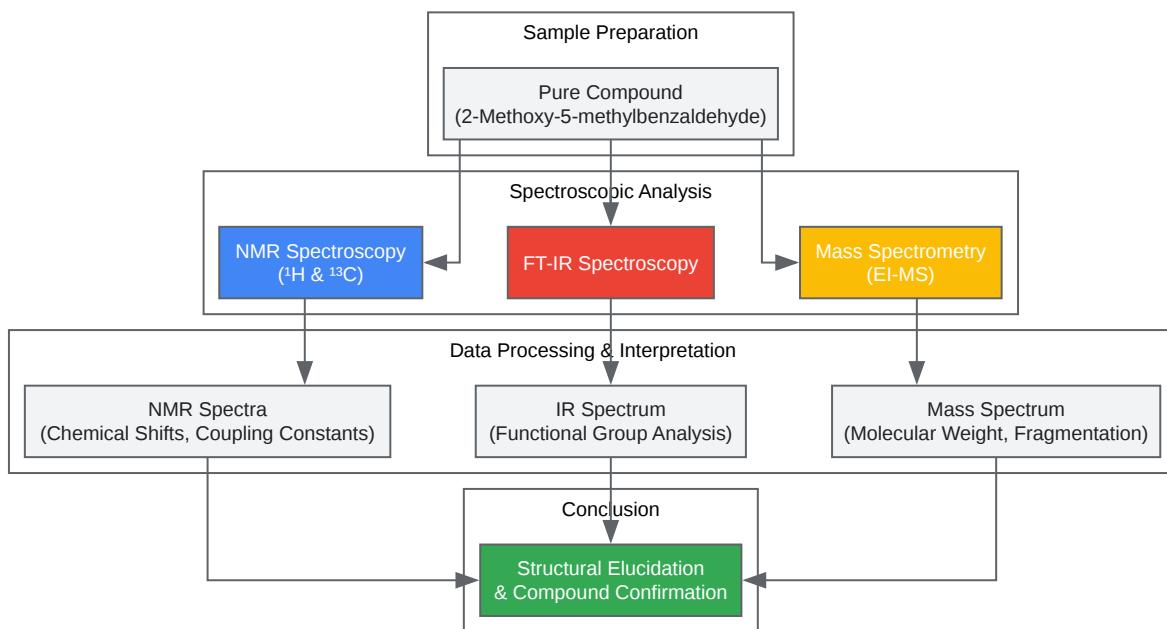
Mass Spectrometry (MS)

2.3.1 Electron Ionization (EI) Mass Spectrometry

- Sample Introduction:
 - Introduce a small amount of the **2-Methoxy-5-methylbenzaldehyde** sample into the mass spectrometer. For volatile solids, this can be done using a direct insertion probe or via a gas chromatograph (GC-MS).
 - If using a direct insertion probe, the sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source. The probe is heated to volatilize the sample.
- Ionization and Mass Analysis:
 - In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
 - This causes the molecules to ionize and fragment.
 - The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection and Data Processing:
 - The separated ions are detected, and their abundance is recorded.
 - A mass spectrum is generated, plotting the relative intensity of the ions as a function of their m/z ratio.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Methoxy-5-methylbenzaldehyde**.



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Workflow for Spectroscopic Analysis of an Organic Compound.

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References

- 1. rsc.org [rsc.org]

- 2. 2-Methoxy-5-methylbenzaldehyde | C9H10O2 | CID 591398 - PubChem
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